2-(pyridin-3-ylmethylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
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Overview
Description
2-(pyridin-3-ylmethylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring, a cycloheptapyridine ring, and a carbonitrile group. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-ylmethylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-pyridinemethanethiol with a suitable cycloheptapyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-ylmethylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-(pyridin-3-ylmethylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-ylmethylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of key cellular signaling pathways. This mechanism is particularly relevant in the context of its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Nicotinonitrile derivatives: These compounds also contain a pyridine ring and a carbonitrile group, making them structurally similar.
Uniqueness
2-(pyridin-3-ylmethylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is unique due to the presence of the cycloheptapyridine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific mechanism of action and therapeutic potential .
Properties
CAS No. |
445382-41-2 |
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Molecular Formula |
C17H17N3S |
Molecular Weight |
295.4g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17N3S/c18-10-15-9-14-6-2-1-3-7-16(14)20-17(15)21-12-13-5-4-8-19-11-13/h4-5,8-9,11H,1-3,6-7,12H2 |
InChI Key |
NHDULFCCABKQLW-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC3=CN=CC=C3)C#N |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC3=CN=CC=C3)C#N |
Origin of Product |
United States |
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